molecular formula C24H23ClN4O B14966855 7-(4-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14966855
M. Wt: 418.9 g/mol
InChI Key: APJYHERCIDOZRE-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H23ClN4O and its molecular weight is 418.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-(4-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine belongs to a class of pyrrolopyrimidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C20H23ClN4\text{C}_{20}\text{H}_{23}\text{Cl}\text{N}_4

This structure includes a pyrrolopyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, a series of derivatives were evaluated for their inhibitory effects on cancer cell lines. The compound was found to inhibit cell proliferation in various cancer types, showing IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro assays using RAW264.7 macrophage cells showed that it significantly reduced the production of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). Molecular docking studies suggested that it interacts effectively with COX-2 and TLR pathways, which are crucial in mediating inflammatory responses .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound acts as an effective inhibitor of several key enzymes involved in cancer progression and inflammation. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are important targets in neurodegenerative diseases and gastric disorders, respectively .

The biological activity of This compound is primarily attributed to its ability to modulate signaling pathways associated with cell proliferation and inflammation. The compound's interaction with specific receptors and enzymes leads to altered cellular responses, promoting apoptosis in cancer cells while inhibiting inflammatory pathways.

Study 1: Anticancer Efficacy

In a study published in 2020, the compound was tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent reduction in cell viability with significant morphological changes observed under microscopy. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. Using an animal model of induced inflammation, researchers reported that administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. These findings support its potential use in treating inflammatory diseases .

Data Summary

Activity IC50 Value Target Reference
Anticancer (A549)0.15 µMCell proliferation
Anti-inflammatory0.20 µMCOX-2
AChE Inhibition0.05 µMAcetylcholinesterase
Urease Inhibition0.10 µMUrease

Properties

Molecular Formula

C24H23ClN4O

Molecular Weight

418.9 g/mol

IUPAC Name

4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C24H23ClN4O/c1-16-12-28(13-17(2)30-16)23-22-21(18-6-4-3-5-7-18)14-29(24(22)27-15-26-23)20-10-8-19(25)9-11-20/h3-11,14-17H,12-13H2,1-2H3

InChI Key

APJYHERCIDOZRE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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